molecular formula C11H15FN2O2S B13456620 4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl fluoride

4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl fluoride

Cat. No.: B13456620
M. Wt: 258.31 g/mol
InChI Key: CVSSNAZNMLGVCT-UHFFFAOYSA-N
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Description

4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C11H17N3O2S. It is known for its applications in various fields, including chemistry, biology, and medicine. The compound features a piperazine ring substituted with a methyl group and a benzene ring substituted with a sulfonyl fluoride group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl fluoride typically involves the reaction of 4-(4-Methylpiperazin-1-yl)aniline with sulfonyl fluoride reagents. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane or acetonitrile and catalysts to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the careful control of temperature, pressure, and reaction time to maximize yield and purity. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.

Scientific Research Applications

4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme inhibition and protein modification due to its ability to react with nucleophilic sites on proteins.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl fluoride involves its interaction with nucleophilic sites on target molecules. The sulfonyl fluoride group is highly reactive and can form covalent bonds with nucleophiles such as amines, thiols, and hydroxyl groups. This reactivity makes it an effective inhibitor of enzymes that contain these nucleophilic residues in their active sites.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methylpiperazin-1-yl)benzaldehyde: This compound features a benzaldehyde group instead of a sulfonyl fluoride group.

    4-(4-Methylpiperazin-1-yl)benzene-1,2-diamine: This compound has an additional amine group on the benzene ring.

Uniqueness

4-(4-Methylpiperazin-1-yl)benzene-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts high reactivity and specificity in chemical reactions. This makes it particularly useful in applications requiring selective modification of biomolecules and the inhibition of specific enzymes.

Properties

Molecular Formula

C11H15FN2O2S

Molecular Weight

258.31 g/mol

IUPAC Name

4-(4-methylpiperazin-1-yl)benzenesulfonyl fluoride

InChI

InChI=1S/C11H15FN2O2S/c1-13-6-8-14(9-7-13)10-2-4-11(5-3-10)17(12,15)16/h2-5H,6-9H2,1H3

InChI Key

CVSSNAZNMLGVCT-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)F

Origin of Product

United States

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